molecular formula C146H236N44O51S B055980 Protein kinase inhibitor peptide (1-31) CAS No. 124695-91-6

Protein kinase inhibitor peptide (1-31)

Cat. No.: B055980
CAS No.: 124695-91-6
M. Wt: 3455.8 g/mol
InChI Key: JGWLEYZIFOMYQI-OCGSKPIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions: L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like dithiothreitol for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the peptide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds.

Scientific Research Applications

L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine has numerous applications in scientific research. In chemistry, it is used to study peptide synthesis and structure-activity relationships. In biology, it is used to investigate protein-protein interactions and cellular signaling pathways. In medicine, it has potential therapeutic applications, such as in the development of peptide-based drugs. In industry, it is used in the production of biopharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other peptides with comparable amino acid sequences, such as L-Methionyl-L-threonyl-L-glutamine and L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglyc .

Uniqueness: What sets L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine apart is its specific sequence of amino acids, which confers unique structural and functional properties. These properties make it particularly valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

124695-91-6

Molecular Formula

C146H236N44O51S

Molecular Weight

3455.8 g/mol

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C146H236N44O51S/c1-22-66(10)107(186-129(226)89(48-77-31-26-25-27-32-77)172-127(224)91(53-103(207)208)171-114(211)69(13)163-125(222)88(49-78-36-38-80(199)39-37-78)175-140(237)112(75(19)197)190-141(238)113(76(20)198)189-124(221)86(40-41-101(203)204)170-134(231)105(64(6)7)183-130(227)92(54-104(209)210)176-139(236)111(74(18)196)187-118(215)81(147)42-46-242-21)136(233)166-71(15)115(212)178-94(58-191)120(217)160-56-99(201)168-84(34-29-44-158-145(152)153)123(220)188-110(73(17)195)133(230)161-57-100(202)167-83(33-28-43-157-144(150)151)121(218)169-85(35-30-45-159-146(154)155)122(219)173-90(52-98(149)200)126(223)164-72(16)117(214)184-108(67(11)23-2)138(235)177-93(50-79-55-156-62-162-79)142(239)241-143(240)97(61-194)181-116(213)70(14)165-131(228)95(59-192)179-132(229)96(60-193)180-135(232)106(65(8)9)182-128(225)87(47-63(4)5)174-137(234)109(68(12)24-3)185-119(216)82(148)51-102(205)206/h25-27,31-32,36-39,55,62-76,79,81-97,105-113,191-199H,22-24,28-30,33-35,40-54,56-61,147-148H2,1-21H3,(H2,149,200)(H,160,217)(H,161,230)(H,163,222)(H,164,223)(H,165,228)(H,166,233)(H,167,202)(H,168,201)(H,169,218)(H,170,231)(H,171,211)(H,172,224)(H,173,219)(H,174,234)(H,175,237)(H,176,236)(H,177,235)(H,178,212)(H,179,229)(H,180,232)(H,181,213)(H,182,225)(H,183,227)(H,184,214)(H,185,216)(H,186,226)(H,187,215)(H,188,220)(H,189,221)(H,190,238)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H4,150,151,157)(H4,152,153,158)(H4,154,155,159)/t66-,67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,79?,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-,111-,112-,113-/m0/s1

InChI Key

JGWLEYZIFOMYQI-OCGSKPIFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)OC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N

SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N

Synonyms

PKI(1-31)
protein kinase inhibitor peptide (1-31)

Origin of Product

United States

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